4,5-Dimethyl-1,3-dioxolane

説明

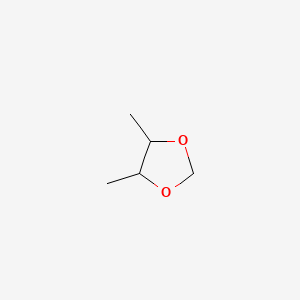

Structure

3D Structure

特性

CAS番号 |

1072-57-7 |

|---|---|

分子式 |

C5H10O2 |

分子量 |

102.13 g/mol |

IUPAC名 |

4,5-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C5H10O2/c1-4-5(2)7-3-6-4/h4-5H,3H2,1-2H3 |

InChIキー |

GGQOXKOHMFKMLR-UHFFFAOYSA-N |

正規SMILES |

CC1C(OCO1)C |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Catalysis

The most extensively documented chemical route involves a two-step process starting with 3-hydroxy-2-butanone and dimethyl carbonate. In the transesterification phase , alkali metal alkoxides (e.g., sodium propylate) catalyze the formation of methyl 3-hydroxy-2-butanone carbonate at 60–100°C. Subsequent cyclization at 110–160°C eliminates methanol, forming the dioxolane ring.

Catalytic Optimization

Sodium propylate (1–6% w/w of 3-hydroxy-2-butanone) achieves optimal activity, with higher loadings (4.4g in Example 3) reducing reaction time to 3 hours while maintaining 47.4% yield. Alternative catalysts like sodium methylate or ethylate show comparable efficacy but require adjusted stoichiometry.

Temperature and Solvent Effects

Elevating the cyclization temperature to 155–160°C shortens the reaction to 2 hours but risks byproduct formation (e.g., aliphatic ethers). Triethylene glycol dimethyl ether (3–7× the 3-hydroxy-2-butanone mass) suppresses side reactions, enabling yields up to 53.88g (47.26%).

Purification Protocols

Crude product recrystallization with activated carbon (0.01–0.2× crude mass) in refluxing solvent (1–5× crude mass) elevates purity from 98.7% to 99.6%. Vacuum drying (13.3 kPa, 40°C) further reduces residual solvents, achieving melting points of 78–79°C.

Table 1: Comparative Yields Under Varied Conditions

| Example | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Sodium propylate | 60–65 | 6 | 47.26 | 99.0 |

| 2 | Sodium propylate | 120–125 | 4 | 52.75 | 99.6 |

| 3 | Sodium propylate | 155–160 | 2 | 47.40 | 99.1 |

| 14 | Sodium methylate | 120–125 | 4 | 39.96 | 99.0 |

Bio-Hybrid Production from Glucose

Microbial Fermentation to 2,3-Butanediol

The Nature study benchmarks a glucose-to-2,3-butanediol pathway using Bacillus subtilis, achieving theoretical yields of 0.5g/g glucose. Dehydration to acetaldehyde precedes enzymatic acetalization with ethylene glycol, forming 4,5-dimethyl-1,3-dioxolane.

Energy Demand Analysis

Conventional microbial routes require 15.2 MJ/kg dioxolane, outperforming hybrid enzymatic systems (18.7 MJ/kg) due to higher enzyme inactivation at acetaldehyde concentrations >200 mM.

Table 2: Bio-Hybrid vs. Microbial Route Performance

| Metric | Microbial Route | Hybrid Enzymatic |

|---|---|---|

| Yield (g/g glucose) | 0.41 | 0.35 |

| Energy (MJ/kg) | 15.2 | 18.7 |

| Acetaldehyde Tolerance | N/A | 200 mM |

Enzymatic Challenges and Targets

Current oxidoreductases deactivate at acetaldehyde levels exceeding 200 mM, necessitating enzyme engineering to withstand 600 mM for economic viability. Immobilization on mesoporous silica improves stability but reduces turnover rates by 30%.

Industrial Scalability

化学反応の分析

4,5-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminium hydride. Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Synthesis and Medicinal Chemistry

Intermediate for Drug Development

4,5-Dimethyl-1,3-dioxolane serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the modification of drugs to improve their efficacy and reduce side effects. For instance, it has been reported as a precursor for synthesizing semisynthetic antibiotics such as lenampicillin and other fluoroquinolone antibiotics . The compound's ability to enhance the properties of chiral drugs makes it valuable in the development of optically active medications.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. Traditional methods often involve hazardous reagents like phosgene, which poses significant safety risks. Recent advancements have focused on safer synthetic routes that minimize environmental impact and enhance production safety . For example, alternative methods utilizing trichloromethyl chloroformate have been explored but still carry safety concerns due to their potential to release toxic byproducts.

Solvent Applications

Green Solvent Development

In the context of sustainable chemistry, this compound is being investigated as a potential bio-based solvent. Its properties make it a candidate for replacing traditional solvents that are often toxic and environmentally damaging. Research highlights the importance of developing bio-derived solvents that not only meet performance criteria but also adhere to green chemistry principles .

Case Studies and Research Findings

Case Study on Solvent Properties

A recent case study evaluated the use of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent derived from glycerol. This study emphasized the challenges faced in developing new bio-based solvents and proposed methodologies for assessing their viability through Hansen solubility parameters and toxicity testing .

Process Optimization for Production

Another significant study focused on optimizing processes for producing this compound from glucose. The research assessed various catalytic reaction steps and separation sequences to improve overall process efficiency while maintaining low energy consumption . This approach not only enhances production capabilities but also aligns with sustainable practices in chemical manufacturing.

Comparative Data Table

作用機序

The mechanism by which 4,5-Dimethyl-1,3-dioxolane exerts its effects involves its ability to form stable cyclic structures, which can interact with various molecular targets. For instance, in lithium-ion batteries, it helps form a stable solid electrolyte interface on graphite anodes, improving battery performance . The molecular pathways involved include interactions with transition metal catalysts and formation of stable intermediates during chemical reactions .

類似化合物との比較

2-Isopropyl-4,5-dimethyl-1,3-dioxolane

- Synthesis : By-product of 2,3-BDO dehydration using sulfuric acid, involving acetalization with isobutyraldehyde .

2-Ethyl-2,4,5-trimethyl-1,3-dioxolane

- Synthesis : Ketalization of 2,3-BDO with methyl ethyl ketone (MEK) using Amberlyst-15 catalyst .

- Key Difference : Additional ethyl and methyl groups increase steric hindrance, reducing reactivity in polymerization but improving thermal stability.

Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane

- Synthesis: Copolymerized with fluorinated monomers for high-performance optical fibers .

- Key Difference : Fluorination drastically alters polarity and refractive index, making it suitable for specialized polymer applications.

Physical and Chemical Properties

Reactivity and Stability

- Radical Stability : Methyl-substituted dioxolanes (e.g., this compound) exhibit moderate stability under β-scission, whereas phenyl-substituted analogs (e.g., 2-phenyl-4,4-dimethyl-1,3-dioxolane) show enhanced radical persistence due to aromatic stabilization .

- Isomerization : Chloro-substituted derivatives (e.g., 4-(2'-chlorophenyl)-2,5-dimethyl-1,3-dioxolane) undergo temperature-dependent diastereoselective isomerization, a property exploited in synthetic chemistry .

生物活性

4,5-Dimethyl-1,3-dioxolane is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its five-membered ring structure containing two oxygen atoms and two methyl groups. Its molecular formula is , with a molecular weight of approximately 102.13 g/mol. The unique structure of this compound contributes to its reactivity and interaction with biological systems.

Biological Activity

Research on this compound has identified several areas of potential biological activity:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. It has been noted for its efficacy in inhibiting the growth of pathogens, making it a candidate for further development as an antimicrobial agent .

- Drug Delivery Systems : The compound has been explored as a potential vehicle for drug delivery due to its ability to form stable complexes with pharmaceutical agents. Its low toxicity profile enhances its suitability for medicinal applications .

- Biodegradability : Research indicates that this compound can be biodegraded by certain microbial species, suggesting its potential use in environmentally friendly applications .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties.

2. Drug Delivery Applications

In a controlled experiment, this compound was used to encapsulate a model drug. The release kinetics were studied under physiological conditions, revealing a sustained release profile that could enhance therapeutic efficacy while minimizing side effects.

Data Table: Biological Activity Summary

The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary studies suggest that the compound may interact with cellular membranes or specific enzymes involved in metabolic pathways. Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Q & A

Q. What catalytic conditions optimize the synthesis of 4,5-dimethyl-1,3-dioxolane from 2,3-butanediol?

The chemo-catalytic acetalization of 2,3-butanediol (2,3-BDO) with CO₂ and H₂ under elevated pressure and temperature (specific ranges depend on catalyst choice) is a key method. Separation involves phase separation followed by distillation to isolate the cyclic acetal. Catalysts such as acidic resins or metal oxides are often used to enhance reaction efficiency. Post-reaction purification requires careful distillation to avoid co-elution with byproducts like unreacted diols .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming structural integrity. For example, -NMR peaks at δ 1.3–1.5 ppm correspond to methyl groups, while the dioxolane ring protons resonate near δ 4.0–4.5 ppm. Infrared (IR) spectroscopy identifies the C-O-C stretching vibrations (~1100 cm) and methyl deformations (~1375 cm). Gas chromatography-mass spectrometry (GC-MS) further validates purity and molecular weight .

Q. How can phase separation and distillation be optimized for purifying this compound?

Phase separation exploits the compound’s hydrophobic nature, allowing water removal via biphasic partitioning. Subsequent distillation should employ fractional distillation with a high-efficiency column (e.g., Vigreux) to separate the acetal (boiling point ~116–118°C) from residual 2,3-BDO (boiling point ~183–185°C). Temperature gradients must be tightly controlled to minimize thermal decomposition .

Advanced Research Questions

Q. What computational methods predict the stability and reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations assess bond dissociation energies and transition states for reactions like radical β-scission. Molecular dynamics simulations model solvent interactions and thermal stability. For example, studies on analogous dioxolanes use the B3LYP/6-31G(d) basis set to predict hydrolysis rates under acidic conditions .

Q. How does this compound contribute to fluorinated copolymer synthesis?

As a monomer, it copolymerizes with perfluoro(2-methylene-1,3-dioxolane) via radical-initiated polymerization, forming thermally stable polymers with low dielectric constants. Reaction conditions (e.g., initiator concentration, temperature) are critical for controlling molecular weight and polydispersity. -NMR monitors fluorine incorporation, while differential scanning calorimetry (DSC) evaluates glass transition temperatures .

Q. What mechanistic insights do EPR studies provide on radical intermediates in dioxolane reactions?

Electron Paramagnetic Resonance (EPR) spectroscopy detects transient dialkoxyalkyl radicals formed during photolysis or thermolysis. For instance, β-scission of this compound-derived radicals generates carbonyl-containing fragments. Hyperfine coupling constants from EPR data correlate with spin densities calculated via DFT, validating proposed reaction pathways .

Q. How do steric and electronic effects influence the acetalization kinetics of this compound?

Steric hindrance from methyl groups slows nucleophilic attack on the carbonyl carbon, requiring stronger Brønsted acids (e.g., p-toluenesulfonic acid) as catalysts. Kinetic studies using in situ IR spectroscopy reveal rate constants dependent on solvent polarity. Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating acetal formation compared to nonpolar media .

Methodological Notes

- Synthesis Optimization : Balance catalyst loading and reaction time to avoid side products like oligomers or ethers.

- Analytical Cross-Validation : Combine NMR, GC-MS, and IR to resolve ambiguities in structural assignments.

- Safety Protocols : Despite limited toxicity data for this compound, handle it under inert atmospheres due to flammability (flash point ~116°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。